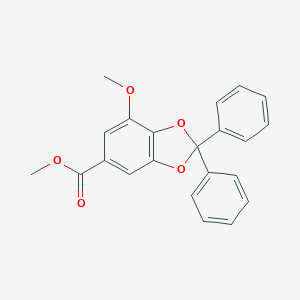

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O5/c1-24-18-13-15(21(23)25-2)14-19-20(18)27-22(26-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRUKYMJAFHADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407944 | |

| Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102706-14-9 | |

| Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102706-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Introduction: A Molecule of Intrigue and Potential

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a compound of significant interest in the realms of medicinal chemistry and materials science. Its rigid, three-dimensional structure, featuring a central benzodioxole core flanked by two phenyl rings and further functionalized with methoxy and methyl carboxylate groups, presents a unique scaffold for the design of novel therapeutic agents and advanced materials.[1] The precise arrangement of these functional groups dictates the molecule's steric and electronic properties, which in turn govern its interactions with biological targets or its performance in material applications. Consequently, unambiguous confirmation of its molecular structure is a critical prerequisite for any meaningful research and development endeavor.

This in-depth technical guide provides a comprehensive walkthrough of the analytical methodologies employed to elucidate the structure of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate. Moving beyond a mere recitation of techniques, this guide delves into the strategic rationale behind the selection of each analytical method and the logical interpretation of the resulting data. By integrating data from multiple spectroscopic techniques, we will construct a self-validating and irrefutable confirmation of the compound's molecular architecture.

The Strategic Approach to Structure Elucidation: A Multi-Faceted Analysis

The elucidation of a complex organic structure is akin to solving a molecular puzzle. No single piece of information is sufficient; rather, a confluence of data from various analytical techniques is required to assemble a complete and accurate picture. Our strategy for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a systematic, multi-pronged approach that leverages the strengths of several powerful spectroscopic methods.

Caption: A workflow diagram illustrating the systematic approach to structure elucidation.

Part 1: Deciphering the Elemental Composition and Molecular Weight with Mass Spectrometry

Mass spectrometry (MS) is the foundational technique in structure elucidation, providing the precise molecular weight and elemental composition of a compound. For methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, high-resolution mass spectrometry (HRMS) is employed to determine its exact mass, which allows for the unambiguous calculation of its molecular formula.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: A dilute solution of the analyte is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique that is ideal for generating the intact molecular ion of the compound.

-

Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument.

-

Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured with high precision (typically to four or five decimal places).

Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 377.1338 |

| [M+Na]⁺ | 399.1157 |

The molecular formula of C₂₂H₁₈O₅ yields a theoretical monoisotopic mass of 376.1154 u. The observation of a protonated molecule [M+H]⁺ at m/z 377.1338 in the positive ion mode ESI-HRMS spectrum would strongly support this molecular formula.

Fragmentation Analysis: Unveiling Structural Motifs

Electron Ionization (EI) mass spectrometry, a harder ionization technique, provides valuable structural information through the analysis of fragmentation patterns.[2] The energetically unstable molecular ion fragments in a predictable manner, yielding smaller, charged fragments that are indicative of the original structure.

Predicted EI-MS Fragmentation Pattern

| m/z | Fragment Ion | Proposed Structure of Fragment |

| 376 | [M]⁺ | Molecular Ion |

| 345 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester |

| 317 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |

| 299 | [M - C₆H₅]⁺ | Loss of a phenyl group |

| 165 | [C₁₃H₉]⁺ | Diphenylmethyl cation |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

The fragmentation pattern provides key insights into the compound's structure. The loss of 31 amu (-OCH₃) and 59 amu (-COOCH₃) are characteristic of a methyl ester. The presence of fragments at m/z 165, 105, and 77 are strong indicators of the diphenylmethyl and benzoyl moieties.

Part 2: Identifying Key Functional Groups with Infrared Spectroscopy

Infrared (IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is irradiated with infrared light over a range of wavenumbers (typically 4000-400 cm⁻¹), and the absorption of light at specific frequencies is measured.

Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2950 | C-H stretch | Aliphatic C-H (methoxy & methyl) |

| ~1720 | C=O stretch | Ester carbonyl |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1250, ~1040 | C-O stretch | Ether and ester |

| ~930 | O-C-O stretch | Benzodioxole ring |

The strong absorption band around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group. The bands in the 1600-1480 cm⁻¹ region confirm the presence of aromatic rings. The characteristic C-O stretching vibrations and the O-C-O stretch of the benzodioxole ring provide further evidence for the proposed structure.

Part 3: Mapping the Carbon-Hydrogen Framework with Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[4] Through a series of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments, we can map out the complete connectivity of the molecule.

Molecular Structure with Atom Numbering

Caption: Numbering scheme for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate used for NMR assignments.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired.

-

¹³C NMR Acquisition: A proton-decoupled carbon-13 NMR spectrum is acquired.

-

2D NMR Acquisition: A suite of 2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish correlations between protons and carbons.[5]

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.30 | m | 10H | Phenyl protons |

| 7.25 | d, J = 1.5 Hz | 1H | H-4 |

| 6.95 | d, J = 1.5 Hz | 1H | H-6 |

| 3.90 | s | 3H | 7-OCH₃ |

| 3.85 | s | 3H | 5-COOCH₃ |

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzodioxole ring, the ten protons of the two phenyl groups, and the two methoxy groups. The small coupling constant between H-4 and H-6 is characteristic of a meta relationship.

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 166.0 | C=O (ester) |

| 152.0 | C-7 |

| 148.0 | C-9 |

| 142.0 | C-8 |

| 140.0 | C-ipso (phenyl) |

| 129.5 | C-ortho/para (phenyl) |

| 128.0 | C-meta (phenyl) |

| 125.0 | C-5 |

| 118.0 | C-2 |

| 109.0 | C-6 |

| 105.0 | C-4 |

| 56.5 | 7-OCH₃ |

| 52.0 | 5-COOCH₃ |

The ¹³C NMR spectrum will provide a count of all unique carbon atoms in the molecule. The chemical shifts are highly informative; for instance, the signal around 166.0 ppm is characteristic of an ester carbonyl carbon, while the signal at approximately 118.0 ppm is typical for the quaternary carbon of the diphenylmethyl group in the benzodioxole ring. The chemical shift of the methoxy carbon can also be indicative of its position on the aromatic ring.[6][7]

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are crucial for unambiguously establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons.[5] In our target molecule, a cross-peak between the signals at δ 7.25 and δ 6.95 would confirm the meta-relationship of H-4 and H-6.

Caption: Diagram illustrating the expected COSY correlation between H-4 and H-6.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies direct one-bond correlations between protons and the carbons they are attached to.[5] This allows for the direct assignment of the protonated carbons in the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structure elucidation, as it reveals correlations between protons and carbons over two to three bonds.[8] These long-range correlations are the key to piecing together the molecular skeleton.

Key Predicted HMBC Correlations

| Proton (δ, ppm) | Correlated Carbon(s) (δ, ppm) |

| H-4 (7.25) | C-5, C-6, C-8, C-9 |

| H-6 (6.95) | C-4, C-5, C-7, C-8 |

| 7-OCH₃ (3.90) | C-7 |

| 5-COOCH₃ (3.85) | C=O (ester), C-5 |

The HMBC correlations provide the final, irrefutable evidence for the connectivity of the molecule. For example, the correlation between the protons of the 7-methoxy group and the C-7 carbon confirms the position of this substituent. Similarly, the correlations from H-4 and H-6 to the surrounding carbons will definitively establish the substitution pattern on the benzodioxole ring.

Caption: Diagram showing key long-range HMBC correlations for structure confirmation.

Conclusion: A Confirmed Structure and a Foundation for Future Research

Through the systematic and integrated application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional NMR experiments, the structure of methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can be unequivocally elucidated. The data from each technique corroborates the others, providing a self-validating and robust confirmation of the molecular architecture. This confirmed structure serves as a critical foundation for further research into the biological activities and material properties of this intriguing molecule, paving the way for its potential application in drug discovery and materials science.

References

-

Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Retrieved from [Link]

- Khan, I., & Ali, A. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(5), 63-69.

-

LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Marek, R., & Tousek, J. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 673-681.

- MDPI. (2023). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Molbank, 2023(3), M1676.

-

PubChem. (n.d.). 2,2-Diphenyl-1,3-benzodioxole. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPLEMENTARY DATA. Retrieved from [Link]

-

SDSU NMR Facility – Department of Chemistry. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

Sources

- 1. Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | 102706-14-9 | Benchchem [benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 6. researchgate.net [researchgate.net]

- 7. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]

An In-Depth Technical Guide to Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS No. 102706-14-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, identified by CAS number 102706-14-9, is a sophisticated organic compound of significant interest to the scientific community. Its molecular architecture is distinguished by a 1,3-benzodioxole core, a structural motif frequently described as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of biologically active molecules.[1] This core is further functionalized with a methoxy group and a methyl ester, providing versatile points for synthetic modification. Additionally, the presence of two phenyl groups at the 2-position creates a unique, sterically hindered three-dimensional structure.[1]

This guide provides a comprehensive overview of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, detailing its physicochemical properties, its established role as a synthetic intermediate, and its hypothesized potential as a therapeutic agent. Drawing upon the known bioactivities of related benzodioxole and methoxy-containing compounds, we will explore its putative mechanisms of action in oncology and inflammation, and provide detailed, field-proven experimental protocols for researchers to validate these hypotheses.

Physicochemical Properties and Structural Attributes

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate are summarized below.

| Property | Value | Source |

| CAS Number | 102706-14-9 | [1] |

| IUPAC Name | methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | [1] |

| Molecular Formula | C₂₂H₁₈O₅ | [1] |

| Molecular Weight | 362.4 g/mol | [1] |

| InChI Key | WVRUKYMJAFHADO-UHFFFAOYSA-N | [1] |

Core Applications in Synthetic Chemistry

The primary established utility of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate lies in its role as a versatile intermediate in organic synthesis.[1] Its structural features make it a valuable building block for the creation of more complex molecules, particularly in the following areas:

-

Synthesis of Natural Product Analogs: The benzodioxole moiety is a common feature in many naturally occurring compounds with interesting biological activities. This compound serves as a readily available starting material for the synthesis of analogs of these natural products, allowing for the exploration of structure-activity relationships (SAR).[1]

-

Scaffold for Novel Ligands: The rigid and sterically defined structure of this molecule makes it an excellent scaffold for the design and synthesis of novel ligands for various biological targets.[1] The methoxy and methyl ester groups can be chemically modified to introduce different functionalities, enabling the fine-tuning of binding affinities and specificities.

Hypothesized Biological Activities and Mechanisms of Action

While direct experimental evidence for the biological activities of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is not extensively documented, the structural motifs present in the molecule suggest a strong potential for anticancer, antioxidant, and anti-inflammatory properties. These hypotheses are grounded in the well-established bioactivities of other benzodioxole derivatives.

Anticancer Potential: Targeting the Thioredoxin System

A growing body of evidence suggests that some benzodioxole derivatives exert their anticancer effects by targeting the thioredoxin (Trx) system.[2] The Trx system, comprising thioredoxin reductase (TrxR), thioredoxin (Trx), and NADPH, is a crucial component of the cell's antioxidant defense and is often upregulated in cancer cells to cope with high levels of oxidative stress.[2][3] By inhibiting this system, cancer cells become vulnerable to apoptosis induced by reactive oxygen species (ROS).[4]

Proposed Mechanism of Action:

It is hypothesized that Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, or its active metabolites, could act as an inhibitor of TrxR. Inhibition of TrxR leads to an accumulation of oxidized Trx, rendering the cell unable to effectively neutralize ROS.[5] This surge in intracellular ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).[3][5]

Caption: Hypothesized anticancer mechanism via Thioredoxin Reductase inhibition.

Antioxidant and Anti-inflammatory Properties

The benzodioxole ring system is also associated with antioxidant and anti-inflammatory activities. These properties are often linked to the ability of the molecule to scavenge free radicals and to modulate inflammatory pathways.

Antioxidant Mechanism: The antioxidant activity is likely due to the ability of the phenolic-like structure of the benzodioxole ring to donate a hydrogen atom to stabilize free radicals.

Anti-inflammatory Mechanism: A common in vitro indicator of anti-inflammatory activity is the inhibition of protein denaturation.[6] Inflammation can lead to the denaturation of proteins, and compounds that can prevent this are considered to have potential anti-inflammatory effects.

Experimental Protocols for Bioactivity Screening

To facilitate the investigation of the hypothesized biological activities of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, the following detailed, step-by-step protocols for key in vitro assays are provided.

Workflow for In Vitro Bioactivity Assessment

Caption: General workflow for in vitro screening of biological activities.

MTT Assay for Cytotoxicity (Anticancer Activity)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line (e.g., HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

-

DMSO (for stock solution)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[7]

-

Prepare serial dilutions of the test compound in culture medium.

-

Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for 72 hours at 37°C.[8]

-

Add 10 µL of MTT solution to each well and incubate for 4 hours.[9][10]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[9]

-

Incubate for 15 minutes with shaking.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.[11]

Materials:

-

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

-

Methanol or Ethanol

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in methanol.

-

In a 96-well plate, add 20 µL of various concentrations of the test compound or standard (ascorbic acid) to the wells.

-

Add 200 µL of the DPPH working solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.[12][13]

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[11]

Inhibition of Albumin Denaturation Assay (Anti-inflammatory Activity)

This assay assesses the ability of a compound to prevent the heat-induced denaturation of albumin.[14]

Materials:

-

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

-

Egg albumin or Bovine Serum Albumin (BSA) (1% solution)

-

Phosphate buffered saline (PBS, pH 6.4)

-

Diclofenac sodium or Acetylsalicylic acid (positive control)

-

Water bath

-

Spectrophotometer

Procedure:

-

The reaction mixture (5 mL total volume) consists of 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound.[15]

-

A control solution consists of all reagents except the test compound.[15]

-

Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.[15]

-

After cooling, measure the turbidity (absorbance) at 660 nm.[15][16]

-

The percentage inhibition of protein denaturation is calculated as: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[17][18]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[17][19] Handle in a well-ventilated area or in a fume hood.[19]

-

Storage: Store in a tightly closed container in a cool, dry place.[18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.[18]

Conclusion and Future Directions

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a compound with a well-defined role in synthetic chemistry and significant, albeit currently hypothesized, potential in drug discovery. Its "privileged" benzodioxole core and methoxy functional group suggest that it may possess valuable anticancer, antioxidant, and anti-inflammatory properties. The proposed mechanism of anticancer activity through inhibition of the thioredoxin system presents a compelling avenue for further investigation.

This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to systematically explore the biological potential of this intriguing molecule. Further studies are warranted to validate these hypothesized activities, elucidate the precise molecular mechanisms, and explore its structure-activity relationships through the synthesis of novel derivatives. Such research could unlock the full therapeutic potential of this promising chemical entity.

References

-

PubChem. (n.d.). 1,3-Benzodioxole-5-carboxylic acid. Retrieved from [Link]

-

MDPI. (n.d.). 4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug Laromustine. Retrieved from [Link]

-

MDPI. (n.d.). Exploring the Thioredoxin System as a Therapeutic Target in Cancer: Mechanisms and Implications. Retrieved from [Link]

-

PubChem. (n.d.). (7-Methoxy-1,3-benzodioxol-5-yl)methanol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, May 6). Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells. Retrieved from [Link]

-

G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]

-

ResearchGate. (2025, April 29). How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay? Retrieved from [Link]

-

Frontiers. (n.d.). Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells. Retrieved from [Link]

-

MDPI. (n.d.). Determination of the Anti-Inflammatory Activity: Inhibition of Albumin Denaturation. Retrieved from [Link]

-

Dojindo Molecular Technologies. (n.d.). DPPH Antioxidant Assay Kit D678 manual. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022, February 16). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. Retrieved from [Link]

-

Protocols.io. (2023, February 27). MTT (Assay protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. Retrieved from [Link]

-

Texas Children's Hospital. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025, February 27). Inhibition of Thioredoxin-Reductase by Auranofin as a Pro-Oxidant Anticancer Strategy for Glioblastoma: In Vitro and In Vivo Studies. Retrieved from [Link]

-

Chemical Engineering Transactions. (2023, September 28). In Vitro Analysis of the Anti-Inflammatory Activity in Dairy Products Containing Salicornia Europaea. Retrieved from [Link]

-

Pharmacy Education. (n.d.). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti- inflammatory activity using protein denaturation. Retrieved from [Link]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

Sources

- 1. Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | 102706-14-9 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug Laromustine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Inhibition of Thioredoxin Reductase by Santamarine Conferring Anticancer Effect in HeLa Cells [frontiersin.org]

- 5. Inhibition of Thioredoxin Reductase Activity and Oxidation of Cellular Thiols by Antimicrobial Agent, 2-Bromo-2-nitro-1,3-propanediol, Causes Oxidative Stress and Cell Death in Cultured Noncancer and Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyeducation.fip.org [pharmacyeducation.fip.org]

- 7. MTT (Assay protocol [protocols.io]

- 8. texaschildrens.org [texaschildrens.org]

- 9. atcc.org [atcc.org]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 13. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 14. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. bio-protocol.org [bio-protocol.org]

- 17. fishersci.ie [fishersci.ie]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. capotchem.cn [capotchem.cn]

An In-depth Technical Guide to the Biological Activity of Diphenyl-1,3-Benzodioxole Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole moiety, a heterocyclic structure formed by the fusion of a benzene ring and a dioxole ring, is a privileged scaffold in medicinal chemistry.[1] Its derivatives, particularly those bearing diphenyl substitutions, exhibit a remarkable spectrum of biological activities, positioning them as promising candidates for therapeutic agent development. This guide provides a comprehensive technical overview of the significant biological activities of diphenyl-1,3-benzodioxole derivatives, including their anticancer, antimicrobial, and neuroprotective effects. We will delve into the mechanisms of action, present structure-activity relationship (SAR) insights, detail established experimental protocols for activity evaluation, and summarize key quantitative data to support researchers in this dynamic field.

Introduction: The 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole ring system is a core component of various naturally occurring and synthetic molecules.[2] Its unique chemical properties, stemming from the electron-rich dioxole ring, make it a versatile building block in organic synthesis.[1] The incorporation of this moiety into larger molecular frameworks can significantly enhance a compound's biological profile, including its antioxidant, anti-inflammatory, and hypolipidemic properties.[3] This guide focuses on derivatives featuring diphenyl substitutions, a structural motif that often confers potent and specific biological activities.

Anticancer Activity

Diphenyl-1,3-benzodioxole derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy against various cancer cell lines.[4][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key enzymes, and interference with DNA replication.

Mechanism of Action: Induction of Apoptosis and Enzyme Inhibition

A primary anticancer mechanism of these derivatives is the induction of apoptosis, or programmed cell death. Some compounds have been shown to inhibit the thioredoxin system, leading to increased oxidative stress within cancer cells and subsequently triggering apoptosis.[7][8] This targeted approach allows for the elimination of tumor cells without causing significant damage to healthy tissues.[7][8]

Furthermore, certain derivatives exhibit inhibitory activity against cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors and associated with inflammation and cancer progression.[3] While a direct correlation between COX-2 inhibition and cytotoxicity is not always observed, it represents a significant therapeutic target.[3]

Below is a generalized signaling pathway illustrating the induction of apoptosis by these derivatives.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. ijpsr.com [ijpsr.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]

- 8. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise: A Technical Guide to the Antioxidant and Anti-inflammatory Potential of Substituted Benzodioxoles

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The 1,3-Benzodioxole Scaffold - A Privileged Structure in Medicinal Chemistry

The 1,3-benzodioxole moiety, a benzene ring fused to a five-membered methylenedioxy ring, is a prominent structural motif found in numerous natural products and synthetic compounds with significant therapeutic value.[1][2][3] This scaffold is not merely a passive structural element; its unique electronic and conformational properties make it an ideal starting point for the synthesis of a diverse array of complex molecules with potential therapeutic applications.[1][2] Naturally occurring compounds like sesamol, piperine, and myristicin feature this core structure.[3] In modern drug discovery, the 1,3-benzodioxole ring system is recognized as a "privileged structure," frequently utilized to develop agents with antitumor, neuroprotective, antibacterial, and, most notably, antioxidant and anti-inflammatory properties.[1][3][4]

This guide provides an in-depth technical exploration of the antioxidant and anti-inflammatory potential of substituted benzodioxoles. We will delve into the mechanistic underpinnings of their activity, detail robust experimental protocols for their evaluation, and synthesize key structure-activity relationship (SAR) findings to inform future drug design and development efforts.

Part 1: Evaluating the Antioxidant Potential

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in numerous diseases. Radical trapping antioxidants (RTAs) that scavenge the peroxyl radicals driving lipid peroxidation are therefore of significant therapeutic interest.[5] Benzodioxole derivatives have emerged as a promising class of RTAs.

Mechanism of Antioxidant Action: Radical Scavenging

The primary antioxidant mechanism of phenolic benzodioxoles is their ability to act as radical scavengers. This process typically involves the donation of a hydrogen atom from a hydroxyl group on the aromatic ring to a free radical, thereby neutralizing it. The resulting phenoxy radical is stabilized by resonance, a feature that can be enhanced by the electronic properties of the methylenedioxy bridge and other substituents on the ring.[6] Structure-activity studies have revealed that the methylenedioxy function contributes to the stabilization of the phenoxy radical, which is a key factor in the antioxidant activity.[6]

In Vitro Assays for Quantifying Antioxidant Capacity

To quantify the radical scavenging potential of novel benzodioxole derivatives, several spectrophotometric assays are routinely employed. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are the most common due to their simplicity, sensitivity, and reproducibility.[7]

Caption: General workflow for DPPH and ABTS antioxidant assays.

This assay measures the ability of a compound to donate a hydrogen atom to the stable DPPH free radical, causing a color change from violet to pale yellow.[8]

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.[7][9] The discoloration is stoichiometric with respect to the number of electrons taken up.[8]

-

Reagents & Preparation:

-

DPPH Solution (e.g., 0.3 mM): Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.[10] This solution should be freshly prepared and kept in the dark to avoid degradation.[7]

-

Test Compounds: Prepare a series of concentrations of the synthesized benzodioxole derivatives in the same solvent.

-

Standard: Prepare a series of concentrations of a known antioxidant, such as ascorbic acid or Trolox, to be used as a positive control.[10][11]

-

-

Procedure (96-well plate format):

-

Add 100 µL of each test compound concentration (or standard) to the wells of a microplate.[10]

-

Add 100 µL of the DPPH working solution to each well.[9]

-

Prepare a control well containing 100 µL of solvent and 100 µL of the DPPH solution.[9]

-

Prepare a blank well containing only the solvent to zero the spectrophotometer.

-

Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[10]

-

Measure the absorbance of each well at 515-517 nm using a microplate reader.[10]

-

-

Calculation: The percentage of radical scavenging activity (% Inhibition) is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the % inhibition against the compound concentrations.

This assay is applicable to both hydrophilic and lipophilic antioxidants and involves the generation of the blue-green ABTS radical cation (ABTS•+).[8]

-

Principle: In the presence of an antioxidant, the pre-formed ABTS•+ is reduced back to its colorless neutral form. The decrease in absorbance is measured at 734 nm.[8] The use of a longer wavelength reduces interference from colored compounds.[9]

-

Reagents & Preparation:

-

ABTS Stock Solution (7 mM): Dissolve ABTS in water.

-

Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[10]

-

ABTS•+ Working Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[10] This generates the radical.

-

Dilute the resulting radical solution with ethanol or phosphate-buffered saline (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[9]

-

-

Procedure (96-well plate format):

-

Calculation: The calculation for % Inhibition and IC50 is the same as for the DPPH assay.

Structure-Activity Relationship (SAR) Insights

Systematic studies on substituted benzodioxoles have provided valuable insights into the structural requirements for potent antioxidant activity.

| Base Structure | Substituent Type / Position | Effect on Antioxidant Activity | Reference |

| 6-Hydroxy-1,3-benzodioxole | Di-substitution at ortho positions (5,7) relative to the phenol group | Increased activity | [6] |

| 6-Hydroxy-1,3-benzodioxole | Intramolecular hydrogen-bonding in the phenol moiety | Reduced activity | [6] |

| 1,3-Benzodioxole | Carboxamide functional groups | Showed some cytotoxic but limited direct antioxidant activity | [11][12] |

| 1,3-Benzodioxole | Fused benzodiazepine ring | Moderate antioxidant activity observed | [11][12] |

Causality: The introduction of bulky substituents at the ortho positions to the phenolic hydroxyl group can increase steric hindrance, which enhances the stability of the resulting phenoxy radical and thus improves antioxidant activity.[6] Conversely, intramolecular hydrogen bonding can make the hydroxyl hydrogen less available for donation to a radical, thereby reducing activity.[6]

Part 2: Probing the Anti-inflammatory Potential

Inflammation is a complex biological response to harmful stimuli and is intricately linked with oxidative stress. Many agents that possess antioxidant activity also exhibit anti-inflammatory effects. Benzodioxole derivatives have been shown to modulate key inflammatory pathways.[4][13]

Mechanism of Anti-inflammatory Action: Modulation of Key Signaling Pathways

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[14][15] These pathways are central regulators of inflammation, inducing the expression of numerous pro-inflammatory genes, including cytokines (TNF-α, IL-6), chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[14][16]

Caption: The NF-κB signaling pathway and potential points of inhibition.

In Vitro Models for Anti-inflammatory Screening

This is a cornerstone assay for screening potential anti-inflammatory agents. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, potently activates macrophages to produce inflammatory mediators, including nitric oxide (NO), via iNOS induction.[17]

-

Principle: The inhibitory effect of a test compound on NO production is measured in LPS-stimulated RAW 264.7 murine macrophage cells.[18] NO levels in the culture supernatant are quantified indirectly by measuring its stable metabolite, nitrite, using the Griess reagent.[17][18]

-

Cell Culture:

-

Procedure:

-

After incubation, replace the old medium with fresh medium.

-

Treat the cells with various concentrations of the benzodioxole test compounds for 30 minutes to 1 hour.[20]

-

Stimulate the cells by adding LPS (e.g., 10 ng/mL to 1 µg/mL) to all wells except the negative control.[18]

-

Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ atmosphere.[17][18][20]

-

After incubation, collect 100 µL of the culture supernatant from each well.

-

Add 100 µL of Griess reagent to the supernatant.[18]

-

Measure the absorbance at 540 nm. A standard curve using known concentrations of sodium nitrite is used for quantification.[20]

-

-

Self-Validation: A concurrent cell viability assay (e.g., MTS or CCK-8) must be performed. This is critical to ensure that the observed reduction in NO is due to a specific anti-inflammatory effect and not simply due to compound-induced cytotoxicity.[17]

In Vivo Models for Confirming Anti-inflammatory Efficacy

Promising candidates from in vitro screens must be validated in vivo. The carrageenan-induced paw edema model is a highly reproducible and widely used assay for evaluating acute anti-inflammatory activity.[21][22]

-

Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rodent's paw induces a biphasic acute inflammatory response characterized by edema (swelling), erythema, and hyperalgesia.[21][23] The increase in paw volume is a quantifiable measure of inflammation. The early phase (0-2h) is mediated by histamine and serotonin, while the late phase (3-4h) is primarily mediated by prostaglandins, involving the induction of COX-2.[23]

-

Procedure:

-

Animal Acclimatization: Acclimate animals (typically Wistar rats or Swiss mice) to laboratory conditions for at least one week.

-

Grouping: Divide animals into groups: a negative control (vehicle), a positive control (a known NSAID like ibuprofen or indomethacin), and test groups receiving different doses of the benzodioxole compound.[23][24]

-

Dosing: Administer the test compounds and controls via an appropriate route (e.g., oral gavage, intraperitoneal injection) 30-60 minutes prior to carrageenan injection.[23][25]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in saline) into the subplantar region of the right hind paw of each animal.[21][25]

-

Post-Induction Measurements: Measure the paw volume at regular intervals, typically 1, 2, 3, and 4 hours after the carrageenan injection.[25]

-

-

Calculation: The percentage inhibition of edema is calculated for each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] * 100 Where ΔV is the change in paw volume from the baseline measurement.

-

Causality and Interpretation: Inhibition of the late-phase edema is particularly significant as it suggests that the compound may be acting through the inhibition of prostaglandin synthesis, similar to classical NSAIDs.[23] Several studies have demonstrated that benzodioxole derivatives can exhibit potency comparable to or greater than ibuprofen in this assay.[24][26]

Caption: Step-by-step workflow for the in vivo paw edema assay.

Conclusion and Future Directions

Substituted benzodioxoles represent a versatile and highly promising scaffold for the development of novel antioxidant and anti-inflammatory therapeutics. Their ability to be chemically modified allows for the fine-tuning of their pharmacological properties, as evidenced by numerous structure-activity relationship studies.[5][6] The protocols detailed in this guide provide a robust framework for the systematic evaluation of new chemical entities based on this core structure.

Future research should focus on:

-

Mechanism Deconvolution: Moving beyond phenotypic screening to pinpoint specific molecular targets within the inflammatory cascade (e.g., specific kinases in the MAPK pathway or isoforms of COX).

-

Pharmacokinetics and Safety: Thoroughly evaluating the ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology profiles of lead compounds to ensure their suitability for further development.

-

Multi-target Ligands: Exploring the design of hybrid molecules, such as benzodioxole-pyrazole hybrids, that can dually inhibit multiple key enzymes like COX-2 and 5-LOX, potentially offering a broader spectrum of anti-inflammatory activity with an improved side-effect profile.[13]

By integrating rational design with the systematic evaluation methodologies outlined herein, the full therapeutic potential of substituted benzodioxoles can be unlocked, paving the way for the next generation of antioxidant and anti-inflammatory drugs.

References

-

κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Antioxidant Activity by DPPH and ABTS Assay. (n.d.). Bio-protocol. Retrieved January 22, 2026, from [Link]

-

Jinno, S., Otsuka, N., Okita, T., & Inouye, K. (1999). Total synthesis of a natural antioxidant and structure-activity relationships of related compounds. Chemical & Pharmaceutical Bulletin, 47(9), 1276–1283. [Link]

-

Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., Elshaier, Y. A. M. M., & El-Magd, M. A. (2017). Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. Archiv der Pharmazie, 350(5-6). [Link]

-

Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., et al. (2007). Synthesis and Biological Activity of New Anti-Inflammatory Compounds Containing the 1,4-benzodioxine and/or Pyrrole System. Bioorganic & Medicinal Chemistry, 15(14), 4946–4955. [Link]

-

Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 22, 2026, from [Link]

-

Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

-

Lee, S. H., Kim, J. Y., Kim, H., Yoon, Y. M., Kim, H. S., Park, G. N., et al. (2020). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Arthritis Research & Therapy, 22(1), 29. [Link]

- Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., & Rambaldi, M. (1998). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Archiv der Pharmazie, 331(11), 367–369.

-

da Silva, L. C. N., de Oliveira, A. P. S., de Almeida, G. K. S., da Silva, J. F., de Morais, L. C. S. L., de Lira, B. O., et al. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). International Journal of Molecular Sciences, 23(8), 4307. [Link]

- Andreani, A., Granaiola, M., Leoni, A., Locatelli, A., Morigi, R., Rambaldi, M., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4946-4955.

-

Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. (n.d.). Bohrium. Retrieved January 22, 2026, from [Link]

- Asili, J., Vahdani-Mashhadian, A., & Ebrahim-Habibi, A. (2016). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. Iranian journal of pharmaceutical research : IJPR, 15(3), 441–447.

-

Li, Y.-J., Sun, X.-M., Yu, M., Zhang, H.-Y., & Wang, Q. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930. [Link]

-

Hawash, M., Jaradat, N., Sawaftah, H., Amer, J., & Mousa, A. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Journal of Basic and Clinical Physiology and Pharmacology, 32(4), 415-423. [Link]

-

DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

-

Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines, DPPH Radical Scavenging and Total Phenolic Content of. (n.d.). ThaiScience. Retrieved January 22, 2026, from [Link]

-

DPPH and ABTS Radical Scavenging Assays. (n.d.). Scribd. Retrieved January 22, 2026, from [Link]

-

Su, J.-H., Tseng, Y.-J., Huang, H.-H., Ahmed, A. F., Chen, C.-K., Dai, C.-F., et al. (2012). Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. Marine Drugs, 10(6), 1231–1240. [Link]

-

Assessing the activity of benzodioxol, phenol and aniline derivatives as radical trapping antioxidants that inhibit ferroptosis. (2024). ChemRxiv. Retrieved January 22, 2026, from [Link]

-

Wang, J., Zhang, Z., Wang, X., Wang, Y., Zhang, Y., Wang, M., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Frontiers in Plant Science, 13, 893630. [Link]

-

Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Structures of Benzodioxole derivatives that have biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Structures of benzodioxol derivatives having various biological activities. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

NF-κB and MAPK inflammatory pathways. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Hawash, M., Jaradat, N., Sawaftah, H., Amer, J., & Mousa, A. (2020). Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. Journal of Basic and Clinical Physiology and Pharmacology. [Link]

-

Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. (2019). ResearchGate. Retrieved January 22, 2026, from [Link]

-

The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. (n.d.). Jurnal Kedokteran Brawijaya. Retrieved January 22, 2026, from [Link]

-

LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

-

Weldon, A. J., Wang, L., Wiles, K., Go, V. L. W., & Reilkoff, R. (2014). Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion. Journal of Inflammation Research, 7, 63–70. [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell In. (2019). ScienceOpen. Retrieved January 22, 2026, from [Link]

-

NF-κB Pathway Inhibition: Mechanisms in Inflammatory Diseases. (n.d.). Consensus. Retrieved January 22, 2026, from [Link]

-

Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. (n.d.). National Institutes of Health (NIH). Retrieved January 22, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 3. New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Total synthesis of a natural antioxidant and structure-activity relationships of related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bio-protocol.org [bio-protocol.org]

- 11. staff-beta.najah.edu [staff-beta.najah.edu]

- 12. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scienceopen.com [scienceopen.com]

- 17. jkb.ub.ac.id [jkb.ub.ac.id]

- 18. thaiscience.info [thaiscience.info]

- 19. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. inotiv.com [inotiv.com]

- 26. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a complex organic molecule recognized primarily as a versatile building block in synthetic chemistry.[1] While specific pharmacological studies on this exact compound are not extensively documented in peer-reviewed literature, its chemical architecture provides a strong foundation for hypothesizing its mechanism of action. The structure incorporates a 1,3-benzodioxole core, a known "privileged structure" in medicinal chemistry, combined with a gem-diphenyl moiety and key functional groups.[1] This guide synthesizes information on these structural components to propose putative biological targets and mechanisms, and provides a comprehensive framework of experimental protocols to systematically investigate these hypotheses. The central hypothesis is that the compound's activity will stem from the established bioactivity of 1,3-benzodioxole derivatives, potentially as an inhibitor of key cellular enzymes such as protein kinases or redox-regulating proteins.

Molecular Profile and Structural Rationale

The subject molecule's structure is key to predicting its biological interactions. Its core components each contribute distinct physicochemical properties that inform its potential pharmacodynamics.

-

1,3-Benzodioxole Core: This heterocyclic moiety is prevalent in numerous bioactive natural products and synthetic drugs. Its derivatives are known to exhibit a wide spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] A critical feature of some benzodioxoles is their ability to inhibit cytochrome P450 (CYP) enzymes, which can significantly alter drug metabolism.[4] Furthermore, this scaffold is a component of potent enzyme inhibitors, including dual-specific c-Src/Abl kinase inhibitors.[5]

-

Gem-Diphenyl Group: The two phenyl rings attached to the C2 position create a bulky, sterically hindered, and lipophilic domain.[1] This three-dimensional architecture is crucial for specificity in binding to protein targets, often favoring hydrophobic pockets within an enzyme's active site or an allosteric site. Similar diphenyl motifs are found in compounds targeting central nervous system receptors and various enzymes.[6][7]

-

Methoxy and Methyl Carboxylate Groups: The methoxy group at the 7-position and the methyl carboxylate at the 5-position are electron-donating and electron-withdrawing groups, respectively. They can participate in hydrogen bonding and dipole-dipole interactions, enhancing binding affinity and influencing the molecule's solubility and pharmacokinetic profile.[1][8]

Physicochemical Properties (Predicted)

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₂₂H₁₈O₅ | Derived from chemical structure.[1] |

| Molecular Weight | 362.38 g/mol | Calculated from the molecular formula. |

| Lipophilicity (XlogP) | ~4.2 | High lipophilicity is predicted due to the two phenyl rings, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Hydrogen Bond Donors | 0 | No labile protons (e.g., -OH, -NH). |

| Hydrogen Bond Acceptors | 5 | The five oxygen atoms can act as hydrogen bond acceptors. |

Hypothesized Mechanisms of Action and Biological Targets

Based on the structural analysis, we can postulate several plausible mechanisms of action for investigation. The 1,3-benzodioxole core is strongly associated with anticancer properties, making oncological pathways a primary area of focus.[2][9][10]

Hypothesis A: Inhibition of Protein Kinases

Many 1,3-benzodioxole-containing compounds function as kinase inhibitors.[5] The bulky diphenyl group could confer selectivity for specific kinase ATP-binding pockets.

-

Putative Targets: Src family kinases (SFKs), Abl kinase, and other kinases implicated in cancer progression.[5]

-

Proposed Signaling Pathway: Inhibition of a key kinase (e.g., c-Src) would block downstream phosphorylation cascades responsible for cell proliferation, survival, and metastasis.

Caption: Hypothesized mechanism targeting the c-Src kinase signaling pathway.

Hypothesis B: Modulation of Redox Homeostasis via Thioredoxin System

Recent studies have shown that 1,3-benzodioxole derivatives can enhance the anti-tumor efficacy of other agents by inhibiting the thioredoxin (Trx) system, leading to increased oxidative stress and apoptosis in cancer cells.[4][11]

-

Putative Target: Thioredoxin Reductase (TrxR).

-

Proposed Mechanism: Inhibition of TrxR prevents the reduction of thioredoxin, leading to an accumulation of reactive oxygen species (ROS). This oxidative stress triggers the intrinsic apoptotic pathway.

Caption: Proposed mechanism involving inhibition of Thioredoxin Reductase.

Experimental Framework for Mechanism of Action Elucidation

To validate the above hypotheses, a multi-step experimental workflow is required. This process begins with broad phenotypic screening and progressively narrows the focus to specific molecular targets.

Caption: A four-phase workflow for investigating the mechanism of action.

Phase 1: Phenotypic Screening Protocol

Objective: To determine the compound's effect on cancer cell viability and establish a therapeutic window.

Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 nM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 72 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Phase 2 & 3: Target Identification and Validation Protocols

Objective: To identify and confirm direct molecular targets.

Protocol: In Vitro Kinase Inhibition Assay (for Hypothesis A)

-

Assay Setup: Use a commercial kinase profiling service (e.g., Reaction Biology, Eurofins) to screen the compound at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases.

-

Hit Identification: Identify "hits" as kinases showing >50% inhibition.

-

Dose-Response Validation: For each hit, perform a dose-response assay using a radiometric (³³P-ATP) or fluorescence-based method to determine the IC₅₀ value.

-

Mechanism of Inhibition: Conduct enzyme kinetics studies (e.g., by varying ATP and substrate concentrations) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Protocol: Thioredoxin Reductase Activity Assay (for Hypothesis B)

-

Principle: This assay measures the reduction of DTNB (5,5'-dithiobis (2-nitrobenzoic acid)) by TrxR, which produces a yellow-colored product (TNB) measured at 412 nm.

-

Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing potassium phosphate and EDTA. Add NADPH, the test compound at various concentrations, and purified recombinant human TrxR.

-

Initiation: Start the reaction by adding DTNB to all wells.

-

Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every 30 seconds for 10 minutes using a plate reader.

-

Analysis: Calculate the reaction rate (slope of the linear portion of the kinetic curve). Determine the IC₅₀ of the compound for TrxR inhibition.

Phase 4: Cellular Mechanism Confirmation

Objective: To confirm target engagement and downstream effects in a cellular context.

Protocol: Western Blot for Phospho-Protein Analysis

-

Cell Treatment: Treat the selected cancer cell line with the test compound at 1x, 5x, and 10x its IC₅₀ for a defined period (e.g., 2, 6, 24 hours).

-

Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against the target kinase (e.g., total c-Src) and its phosphorylated form (e.g., phospho-Src Tyr416). Also probe for downstream effectors (e.g., phospho-STAT3) and a loading control (e.g., GAPDH).

-

Detection: Use an HRP-conjugated secondary antibody and an ECL substrate to visualize the protein bands via chemiluminescence.

-

Analysis: Quantify band intensity to determine the change in protein phosphorylation levels upon compound treatment. A significant decrease in the phospho-protein/total protein ratio would confirm target engagement and inhibition.

Conclusion and Future Directions

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate presents a compelling scaffold for investigation in drug discovery, particularly in oncology. Its structural components strongly suggest a potential mechanism involving the inhibition of critical cellular enzymes. The proposed hypotheses—targeting protein kinases or the thioredoxin system—are grounded in the extensive literature on 1,3-benzodioxole derivatives.[4][5][10] The experimental framework outlined in this guide provides a rigorous, phase-gated approach to systematically elucidate its precise mechanism of action, from broad phenotypic effects to specific molecular interactions. Successful validation of a direct target would warrant further studies in medicinal chemistry for lead optimization, as well as in vivo experiments in xenograft models to assess therapeutic efficacy.

References

-

4,7-Dimethoxy-6-propyl-2H-1,3-benzodioxole-5-carbaldehyde . MDPI. [Link]

-

N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor . PubMed. [Link]

-

Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives . ResearchGate. [Link]

-

1,3-Benzodioxole-5-carboxylic acid | C8H6O4 | CID 7196 . PubChem. [Link]

-

Nature-Inspired Biphenyls and Diphenyl Ethers: Design, Synthesis, and Biological Evaluation . ACS Omega. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals . PubMed. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides . MDPI. [Link]

-

1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals . MDPI. [Link]

-

7-hydroxy-2,2-diphenyl-benzo(1,3)dioxole-5-carboxylic acid methyl ester . PubChemLite. [Link]

-

Design, Synthesis, Spectral Characterization, and Antidepressant Evaluation of 2,4-Diphenylquinoline Derivatives . MDPI. [Link]

-

Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors . UNIPI. [Link]

-

Pharmacology and toxicology of diphenyl diselenide in several biological models . ResearchGate. [Link]

-

(7-Methoxy-1,3-benzodioxol-5-yl)methanol . PubChem. [Link]

-

Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one . ResearchGate. [Link]

-

Biphenyl . Wikipedia. [Link]

-

Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one . PubMed Central. [Link]

-

Synthesis and antitumor activity of 1,3-benzodioxole derivatives . PubMed. [Link]

-

Pharmacology and toxicology of diphenyl diselenide in several biological models . PubMed. [Link]

-

Chemical structure of natural product contained 1,3-benzodioxole rings . ResearchGate. [Link]

Sources

- 1. Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | 102706-14-9 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and antitumor activity of 1,3-benzodioxole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

structure-activity relationship (SAR) of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate, a compound built upon the medicinally significant 1,3-benzodioxole scaffold.[1] This document is intended for researchers, medicinal chemists, and drug development professionals. We will deconstruct the molecule into its primary functional regions, examining the putative role of each in modulating biological activity based on established principles and data from related structures. Furthermore, this guide presents a validated framework for systematic SAR exploration, integrating detailed protocols for analog synthesis, biological screening, and data interpretation. By merging established experimental workflows with modern computational strategies, we offer a robust roadmap for optimizing this scaffold to develop novel therapeutic agents.

The 1,3-Benzodioxole Scaffold: A Privileged Core

The 1,3-benzodioxole ring system, a benzene ring fused to a five-membered dioxole ring, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its frequent appearance in a wide array of biologically active natural products and synthetic compounds. The core structure is relatively stable and the electron-rich nature of the fused ring system, due to the two oxygen atoms, influences its reactivity and interactions with biological targets.[2] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory properties.[3][4][5]

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate is a complex derivative featuring significant functionalization. Its value lies not only in its potential intrinsic bioactivity but also as a sophisticated building block for chemical synthesis.[1] The unique three-dimensional architecture, dictated by the sterically demanding diphenyl groups, provides a constrained framework ideal for exploring specific pharmacological interactions.[1]

The Core Molecule: Synthesis and Structural Anatomy

A deep understanding of a molecule's SAR begins with its synthesis and a clear delineation of its structural components.

Established Synthetic Pathways

The synthesis of the title compound can be approached through several validated routes. The most direct method involves the esterification of the corresponding carboxylic acid, 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid, using methanol under acidic conditions.[1] An alternative and highly versatile approach involves a multi-step synthesis that allows for greater diversification, beginning with a brominated benzodioxole intermediate followed by a palladium-catalyzed Suzuki-Miyaura coupling to introduce the diphenyl groups.[1] The methyl ester at the C5 position is a versatile handle, readily hydrolyzed to its corresponding carboxylic acid, which serves as a key intermediate for creating diverse analog libraries (e.g., amides).[6]

Key Structural Regions for SAR Analysis

To systematically probe the SAR of this molecule, we can dissect it into four primary regions, each offering a distinct opportunity for modification and optimization.

-

Region A: The 1,3-Benzodioxole Core: The foundational scaffold.

-

Region B: The C5-Methyl Carboxylate: A primary point for derivatization to modulate polarity, solubility, and hydrogen bonding capacity.

-

Region C: The C7-Methoxy Group: An electron-donating group that influences the electronic properties of the aromatic system and can act as a hydrogen bond acceptor.

-

Region D: The C2-Diphenyl Groups: A bulky, lipophilic moiety that imparts significant steric hindrance and conformational rigidity.

Deconstructing the Structure-Activity Relationship

Based on established SAR principles and published data on related benzodioxole compounds, we can formulate hypotheses about how each structural region contributes to overall biological activity.

-

Region A: The 1,3-Benzodioxole Core The methylenedioxy bridge is a critical feature. In studies of antioxidant benzodioxoles, this functional group was found to contribute to the stabilization of phenoxy radicals, thereby enhancing antioxidant activity.[3] Its relative metabolic stability and ability to engage in specific interactions within protein binding pockets make it a favorable scaffold in drug design. Modifications here are generally avoided to retain the core pharmacophore, though replacing the oxygen atoms with sulfur or nitrogen could be explored in advanced studies.

-

Region B: The C5-Methyl Carboxylate This ester group is arguably the most synthetically accessible handle for creating a diverse library of analogs. Its influence on activity is likely tied to its role as a hydrogen bond acceptor and its contribution to the molecule's overall polarity and cell permeability.